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Compound of Interest

Compound Name: C14H10CI3N3

Cat. No.: B12624642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and
characterization of three plausible structural isomers of the molecular formula C14H10CI3N3.
Due to the absence of extensive literature on specific isomers with this exact formula, this
guide presents data and protocols based on established knowledge of analogous chemical
structures, namely trichlorophenyl-substituted triazoles, oxadiazoles, and pyrimidines.

Proposed Structural Isomers

Three plausible structural isomers of C14H10CI3N3 have been identified for the purpose of this
guide, each featuring a distinct heterocyclic core:

e Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
e Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole
e Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine

These structures provide a basis for discussing the synthesis, characterization, and potential
biological activities relevant to this class of compounds.

Synthesis and Characterization
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The synthesis of these isomers can be achieved through established methodologies for the

formation of their respective heterocyclic cores. The characterization relies on standard

analytical techniques to confirm their structure and purity.

Physicochemical and Spectral Data

The following table summarizes the expected physicochemical and spectral data for the

proposed isomers. These values are predicted based on the analysis of similar compounds

found in the literature.

. Isomer 2 Isomer 3
Property Isomer 1 (Triazole) . Lo
(Oxadiazole) (Pyrimidine)
Molecular Weight 350.60 g/mol 350.60 g/mol 350.60 g/mol
Predicted logP 45-55 40-5.0 48-5.8

1H-NMR (3, ppm)

Aromatic protons: 7.2-
8.2

Aromatic protons: 7.0-
8.5, NH proton: 9.0-
10.0

Aromatic protons: 7.1-
8.3, NH:z protons: 5.5-
6.5

B3C-NMR (8, ppm)

Aromatic carbons:
120-140, Triazole
carbons: 145-160

Aromatic carbons:
115-145, Oxadiazole
carbons: 155-165

Aromatic carbons:
110-142, Pyrimidine
carbons: 150-170

IR (cm™1)

C=N, C=C (aromatic),
C-Cl

N-H, C=N, C=C
(aromatic), C-O-C, C-
Cl

N-H, C=N, C=C

(aromatic), C-ClI

Mass Spec (m/z)

[M]+, [M+2]+, [M+4]+

isotopic pattern for Cls

[M]+, [M+2]+, [M+4]+

isotopic pattern for Cls

[M]+, [M+2]+, [M+4]+

isotopic pattern for Cls

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and

characterization of the proposed isomers, based on established literature procedures for

analogous compounds.

2.2.1. Synthesis of Isomer 1: 1-(2,4,6-trichlorophenyl)-5-phenyl-1H-1,2,4-triazole
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This synthesis is based on the Huisgen cycloaddition, a common method for forming 1,2,4-
triazole rings.[1][2][3][4]

o Step 1: Synthesis of 2,4,6-trichlorophenylhydrazine.

o To a solution of 2,4,6-trichloroaniline in concentrated hydrochloric acid at 0-5 °C, a solution
of sodium nitrite in water is added dropwise.

o The resulting diazonium salt solution is then slowly added to a cold solution of tin(Il)
chloride in concentrated hydrochloric acid.

o The precipitated 2,4,6-trichlorophenylhydrazine hydrochloride is filtered, washed with cold
water, and dried.

e Step 2: Condensation with Benzaldehyde.

o 2,4,6-trichlorophenylhydrazine is reacted with benzaldehyde in ethanol under reflux to
form the corresponding hydrazone.

o Step 3: Oxidative Cyclization.

o The purified hydrazone is dissolved in a suitable solvent (e.g., acetic acid) and treated with
an oxidizing agent (e.g., ferric chloride or bromine) to induce cyclization to the 1,2,4-
triazole ring.

 Purification: The crude product is purified by recrystallization from a suitable solvent like
ethanol or by column chromatography on silica gel.

2.2.2. Synthesis of Isomer 2: 2-((2,4,6-trichlorophenyl)amino)-5-phenyl-1,3,4-oxadiazole

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of an acylthiosemicarbazide
intermediate.[5][6][7]

o Step 1: Synthesis of N-(2,4,6-trichlorophenyl)hydrazinecarbothioamide.

o 2,4,6-trichlorophenyl isothiocyanate is reacted with hydrazine hydrate in ethanol at room
temperature.
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e Step 2: Acylation with Benzoyl Chloride.

o The resulting thiosemicarbazide is then acylated with benzoyl chloride in a suitable solvent
like pyridine or dichloromethane with a base.

e Step 3: Oxidative Cyclization.

o The acylthiosemicarbazide is cyclized to the 1,3,4-oxadiazole using an oxidizing agent
such as mercuric oxide or iodine in the presence of a base.

« Purification: The product is purified by recrystallization or column chromatography.

2.2.3. Synthesis of Isomer 3: 4-(2,4,6-trichlorophenyl)-6-phenylpyrimidin-2-amine

The synthesis of substituted pyrimidines can be achieved through the condensation of a
chalcone with guanidine.[8][9]

e Step 1: Synthesis of 1-(2,4,6-trichlorophenyl)-3-phenylprop-2-en-1-one (a chalcone).

o 2,4,6-trichloroacetophenone is reacted with benzaldehyde in the presence of a base (e.g.,
sodium hydroxide) in ethanol (Claisen-Schmidt condensation).

e Step 2: Cyclocondensation with Guanidine.

o The purified chalcone is then refluxed with guanidine nitrate in the presence of a base like
sodium ethoxide in ethanol.

« Purification: The resulting pyrimidine derivative is isolated and purified by recrystallization or
column chromatography.

2.2.4. Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized
isomers.

Caption: Workflow for the synthesis, purification, and structural analysis of C14H10CI3N3
isomers.
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Potential Biological Activity and Signaling Pathways

Chlorinated aromatic and heterocyclic compounds are known to exhibit a range of biological
activities. The proposed isomers of C14H10CI3N3, based on their structural features, may
interact with various biological targets.

Biological Activity Profile

The following table summarizes potential biological activities based on studies of analogous

compounds.
o . Isomer 2 Isomer 3
Activity Isomer 1 (Triazole) . o
(Oxadiazole) (Pyrimidine)
Reported for various Possible, but less
] ] o Less commonly
Antifungal triazole derivatives. common than for

[10]

reported.

triazoles.

Antibacterial

Some activity
reported.[10]

Frequently reported
for oxadiazole
derivatives.[11][12]

Some pyrimidine
derivatives show

activity.

Anticancer

Investigated for some
triazole-containing

compounds.

A known activity for
many oxadiazole
scaffolds.[12]

A prominent activity
for many pyrimidine
derivatives, often as
kinase inhibitors.[8]
[13][14]

Herbicidal/lnsecticidal

Some triazoles are
used as fungicides in

agriculture.

Less common.

Some pyrimidines are

used as herbicides.

Potential Signaling Pathway Interactions

Given their structural similarities to known bioactive molecules, the proposed isomers could

potentially modulate key signaling pathways involved in cell growth, proliferation, and

apoptosis.

3.2.1. Kinase Inhibition Pathway (Relevant to Isomer 3)
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Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for
the binding site on the enzyme. This can disrupt signaling pathways crucial for cancer cell
proliferation and survival.

Caption: Potential mechanism of action for Isomer 3 via kinase inhibition, leading to reduced
cell proliferation.

3.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Trichlorinated aromatic compounds have the potential to interact with the Aryl Hydrocarbon
Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to
environmental toxins. Activation of AhR can lead to the expression of genes involved in
metabolism and can also have other cellular effects.

Caption: Potential interaction of C14H10CI3N3 isomers with the Aryl Hydrocarbon Receptor
signaling pathway.

Conclusion

This technical guide provides a framework for the identification, synthesis, and characterization
of structural isomers of C14H10CI3N3. While specific data for these exact isomers is limited,
the presented information, based on analogous compounds, offers valuable insights for
researchers and drug development professionals. The proposed synthetic routes are robust
and adaptable, and the predicted spectral data provides a basis for structural confirmation. The
potential biological activities and interactions with key signaling pathways highlight the
importance of further investigation into this class of compounds for potential therapeutic
applications. Further experimental validation is necessary to confirm the properties and
activities of these specific isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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